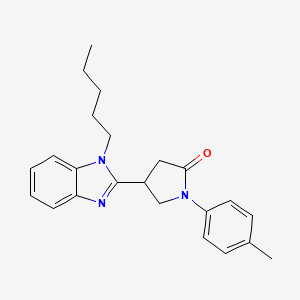![molecular formula C20H15Cl2NO4S B11127556 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11127556.png)
4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anti-inflammatory agents. The presence of chloro, methoxy, and sulfonyl groups in the molecule suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes:
Nitration: The initial step involves the nitration of chlorobenzene to form 4-chloronitrobenzene.
Reduction: The nitro group is then reduced to an amine group, forming 4-chloroaniline.
Sulfonylation: The 4-chloroaniline undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(4-chlorobenzenesulfonyl)aniline.
Amidation: Finally, the sulfonylated aniline reacts with 4-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, sulfonamide derivatives are studied for their potential as antibacterial, antifungal, and anti-inflammatory agents. This compound may exhibit similar properties and could be investigated for its efficacy in treating various infections and inflammatory conditions.
Industry
In the industrial sector, such compounds are used in the development of pharmaceuticals, agrochemicals, and dyes. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonamide derivatives inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cells.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: A simpler sulfonamide derivative with antibacterial properties.
4-Methoxybenzoic Acid: A related compound with anti-inflammatory properties.
N-(4-Chlorophenyl)benzamide: A structurally similar compound with potential biological activity.
Uniqueness
4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)BENZAMIDE is unique due to the combination of chloro, methoxy, and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to its simpler counterparts.
Properties
Molecular Formula |
C20H15Cl2NO4S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15Cl2NO4S/c1-27-18-10-8-17(9-11-18)23(20(24)14-2-4-15(21)5-3-14)28(25,26)19-12-6-16(22)7-13-19/h2-13H,1H3 |
InChI Key |
KVVCESZYVIJGTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(5-chloro-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B11127480.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11127487.png)
![2-Cyclobutyl-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11127488.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11127499.png)
![3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127510.png)
![N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11127515.png)
![N-[3-(acetylamino)phenyl]-5-oxo-5-(3-oxopiperazino)pentanamide](/img/structure/B11127524.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide](/img/structure/B11127526.png)
![Methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11127530.png)
![1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B11127537.png)
![N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11127560.png)

![3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11127572.png)
